molecular formula C7H13NO3S B12395258 N-Acetyl-D-methionine-d4

N-Acetyl-D-methionine-d4

Cat. No.: B12395258
M. Wt: 195.27 g/mol
InChI Key: XUYPXLNMDZIRQH-GOBLDTIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-methionine-d4 is synthesized by incorporating deuterium into N-Acetyl-D-methionine. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterium oxide (heavy water) as a source of deuterium. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-methionine-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include N-Acetyl-D-methionine sulfoxide from oxidation and the original this compound from reduction .

Scientific Research Applications

N-Acetyl-D-methionine-d4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-methionine-d4 is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium labeling provides enhanced stability and distinct mass spectrometric signals, making it easier to track and study compared to its non-deuterated counterparts .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

195.27 g/mol

IUPAC Name

(2R)-2-acetamido-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2

InChI Key

XUYPXLNMDZIRQH-GOBLDTIASA-N

Isomeric SMILES

[2H]C([2H])([C@H](C(=O)O)NC(=O)C)C([2H])([2H])SC

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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